Ethyl 7-bromoquinoline-8-carboxylate
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Overview
Description
Ethyl 7-bromoquinoline-8-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl ester group at the 8th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Modern Methods: Recent advances include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols.
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. These include the use of heterogeneous catalysts, microwave-assisted synthesis, and solvent-free conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: Quinoline derivatives can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently employed.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinolines.
Scientific Research Applications
Chemistry: Ethyl 7-bromoquinoline-8-carboxylate is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Quinoline derivatives, including this compound, are studied for their antimicrobial, anticancer, and anti-inflammatory properties . They are also investigated for their potential use as antimalarial agents .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and polymers .
Mechanism of Action
The mechanism of action of ethyl 7-bromoquinoline-8-carboxylate involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The bromine atom and the carboxylate group enhance the compound’s ability to bind to these targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 7-bromoquinoline-3-carboxylate: Similar structure but with the carboxylate group at the 3rd position.
Ethyl 6-bromoquinoline-8-carboxylate: Similar structure but with the bromine atom at the 6th position.
Ethyl 7-chloroquinoline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 7-bromoquinoline-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which influences its reactivity and biological activity. The presence of the bromine atom at the 7th position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Biological Activity
Ethyl 7-bromoquinoline-8-carboxylate is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol. The compound features a quinoline ring system substituted with a bromine atom at the 7-position and an ethyl ester functional group at the 8-position. This unique structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the quinoline ring play crucial roles in its mechanism of action, which may include:
- Intercalation into DNA : The compound can insert itself between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating varying degrees of efficacy. For instance:
- Minimum Inhibitory Concentration (MIC) values for derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
- A study reported inhibition zones ranging from 18 mm to 25 mm for different derivatives against these pathogens .
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Derivative A | S. aureus | 22 | 0.5 |
Derivative B | K. pneumoniae | 25 | 0.3 |
Antiviral Activity
This compound has also been investigated for its antiviral potential. Studies have shown that certain derivatives can inhibit viral replication, particularly against respiratory viruses:
- Compounds derived from this scaffold demonstrated IC50 values below 5 μM against enteroviruses, indicating potent antiviral activity .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the nanomolar range, suggesting strong cytotoxic effects .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that modifications to the bromine position significantly affected antibacterial potency, with certain derivatives showing enhanced activity against resistant strains .
- Antiviral Screening : Another investigation focused on the antiviral properties of quinoline-based compounds against enterovirus D68 (EV-D68). This compound showed promising results in reducing viral load in infected cell cultures .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 7-bromoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
LGNGHJCYTFQBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1N=CC=C2)Br |
Origin of Product |
United States |
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